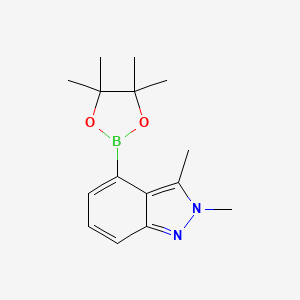

2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester

概要

説明

2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester is a boronic acid derivative with a molecular weight of 272.15 g/mol. It is a solid compound that is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2,3-dimethyl-2H-indazole with a boronic acid pinacol ester under suitable reaction conditions. The reaction typically involves the use of a palladium catalyst and a base to facilitate the formation of the boronic acid pinacol ester.

Industrial Production Methods: In an industrial setting, the synthesis of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction forms C–C bonds between the boronic ester and aryl/vinyl halides. The compound exhibits robust reactivity under standard Suzuki conditions:

Mechanistic Highlights :

-

Oxidative addition of the aryl halide to Pd⁰ forms a Pd²⁺ intermediate.

-

Transmetallation transfers the indazolyl-boronate group to palladium.

Protodeboronation Reactions

Radical-mediated protodeboronation enables formal anti-Markovnikov hydromethylation of alkenes when paired with Matteson–CH₂ homologation:

Key Features :

-

Radical chain mechanism involving β-boryl radical intermediates.

Microwave-Assisted Vinylation

Direct C-3 vinylation of indazoles is achieved under microwave irradiation without N-protection:

| Boronate Partner | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pinacol vinyl boronate | PdCl₂(PPh₃)₂, K₂CO₃ | 1,4-Dioxane/H₂O, 120°C, MW | 3-Vinylindazole | 75% |

Optimization Insights :

-

Three equivalents of vinyl boronate maximize yield (59–75%).

Cross-Coupling with Heteroaryl Halides

The boronate reacts with halogenated heterocycles to form pharmacologically relevant hybrids:

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

DMBI-pinacol ester is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely employed in the construction of complex molecular architectures, especially in the development of pharmaceutical compounds. The presence of the boronic acid functional group enhances its reactivity, allowing it to participate effectively in these reactions.

Building Block for Pharmaceuticals

The indazole scaffold is prevalent in various biologically active molecules. DMBI-pinacol ester can serve as a precursor for synthesizing novel pharmaceuticals, potentially leading to new drug candidates with therapeutic applications . Its ability to form stable complexes with biological targets makes it an attractive candidate for further exploration in drug development.

Materials Science

Organic Electronics and Optoelectronic Devices

The unique electronic properties of boron-containing compounds like DMBI-pinacol ester position them as candidates for applications in organic electronics and optoelectronic devices. The compound's ability to influence conductivity and light-emitting behavior can be harnessed in developing advanced materials for electronic applications.

Interaction Studies

Protein-Ligand Interaction Probes

DMBI-pinacol ester can be investigated as a probe molecule to study protein-ligand interactions. Such studies are crucial for understanding the compound's reactivity and potential biological interactions. Insights gained from these interactions can inform its application in drug design and development.

作用機序

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst and a base. The molecular targets and pathways involved are typically related to the formation of biaryl compounds and other complex organic molecules.

類似化合物との比較

Phenylboronic acid

2-Methyl-2H-indazole-4-boronic acid pinacol ester

4-Methoxy-2H-indazole-3-boronic acid pinacol ester

生物活性

2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester (DMBI-pinacol ester) is a boronic acid derivative characterized by its unique indazole framework and boronate functional group. Its molecular formula is C₁₅H₂₁BN₂O₂, with a molecular weight of approximately 272.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Structural Characteristics

The structure of DMBI-pinacol ester includes:

- Indazole Framework : A bicyclic structure that contributes to its pharmacological properties.

- Boronic Acid Moiety : Known for its reactivity in forming covalent bonds with diols, which can be exploited in various biochemical applications.

Biological Activity Overview

Research into the biological activity of DMBI-pinacol ester is still emerging, but several studies indicate potential pharmacological applications:

Case Study: Enzyme Inhibition Potential

A study investigated the interaction of various boronic acid derivatives with proteasomes. The findings suggested that compounds similar to DMBI-pinacol ester could effectively inhibit proteasomal activity by forming covalent bonds with active site serine residues. This mechanism highlights the potential of DMBI-pinacol ester as a therapeutic agent in oncology .

Table 1: Comparison of Structural Analogues

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methyl-2H-indazole-4-boronic acid pinacol ester | Contains a methyl group at position 2 | May exhibit different reactivity due to fewer steric hindrances |

| 1H-Indazole-4-boronic acid pinacol ester | Lacks methyl substituents on the indazole ring | Potentially different biological activity |

| 5-Bromo-2-methylindazole-4-boronic acid | Bromine substitution introduces different reactivity | May enhance binding affinity towards certain targets |

This table illustrates how structural variations can influence biological activity, emphasizing the unique profile of DMBI-pinacol ester within its class.

The synthesis of DMBI-pinacol ester typically involves several steps:

- Preparation of Indazole Core : Starting from appropriate precursors through cyclization reactions.

- Boronic Acid Functionalization : Introduction of the boronate group via standard coupling reactions.

- Pinacol Ester Formation : Final modification to yield the pinacol ester form.

While the exact mechanism of action remains to be fully elucidated, its ability to interact with biological targets through reversible bonding suggests a promising avenue for drug development .

特性

IUPAC Name |

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-10-13-11(8-7-9-12(13)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGLJTHZIAKOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NN(C(=C23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145965 | |

| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-43-7 | |

| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。